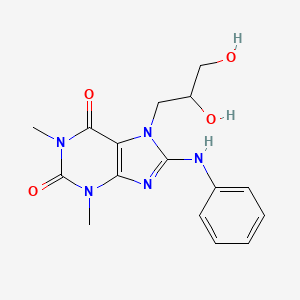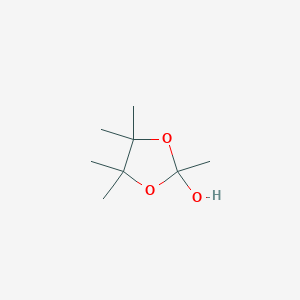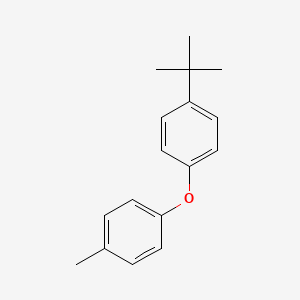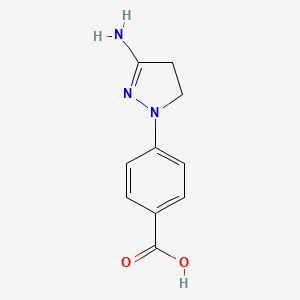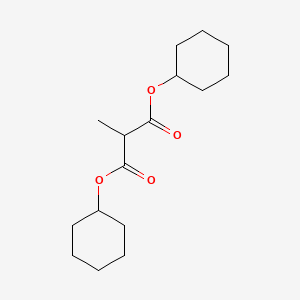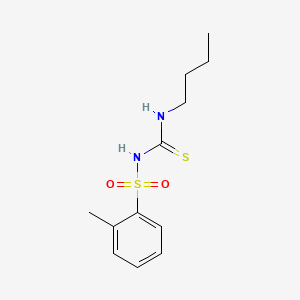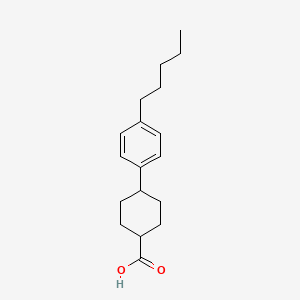
7-(Methylthio)heptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methylthio)heptanenitrile is an organic compound with the molecular formula C8H15NS and a molecular weight of 157.276 g/mol . It is also known by its IUPAC name, 7-methylsulanylheptanenitrile . This compound is characterized by the presence of a nitrile group (-C≡N) and a methylthio group (-SCH3) attached to a heptane chain .
Métodos De Preparación
The synthesis of 7-(Methylthio)heptanenitrile can be achieved through various synthetic routes. One common method involves the reaction of heptanenitrile with methylthiol in the presence of a base, such as sodium hydride, under anhydrous conditions . The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
7-(Methylthio)heptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, primary amines, and substituted derivatives .
Aplicaciones Científicas De Investigación
7-(Methylthio)heptanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 7-(Methylthio)heptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
7-(Methylthio)heptanenitrile can be compared with other similar compounds, such as:
Heptanenitrile: Lacks the methylthio group, making it less reactive in certain chemical reactions.
7-(Ethylthio)heptanenitrile: Contains an ethylthio group instead of a methylthio group, which can influence its reactivity and biological activity.
7-(Methylthio)octanenitrile: Has an additional carbon in the alkyl chain, affecting its physical and chemical properties.
Propiedades
Número CAS |
75272-78-5 |
|---|---|
Fórmula molecular |
C8H15NS |
Peso molecular |
157.28 g/mol |
Nombre IUPAC |
7-methylsulfanylheptanenitrile |
InChI |
InChI=1S/C8H15NS/c1-10-8-6-4-2-3-5-7-9/h2-6,8H2,1H3 |
Clave InChI |
MAMGGQVRQMBXMB-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)
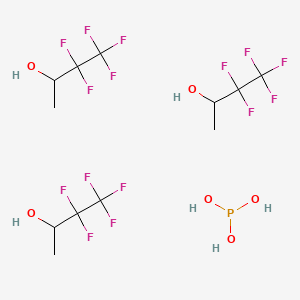


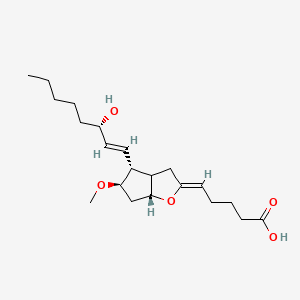
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
